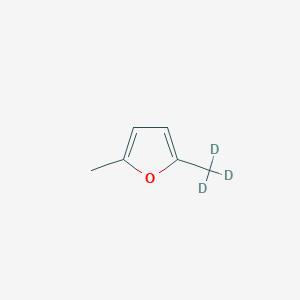
2-(2-Oxo-2-p-tolylethyl)malononitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemoselective Reactions and Antifungal Potential
2-(2-Oxo-2-p-tolylethyl)malononitrile and its derivatives have been explored for their chemoselective reactions, particularly the condensation with compounds containing both carbon-nitrogen and carbon-oxygen double bonds. These reactions lead to the formation of 2-benzylidenemalononitrile derivatives. Notably, these compounds have shown promising antifungal potential against various fungi such as Alternaria alternata, Colletotrichum capsici, and Fusarium oxysporum, suggesting their applicability in developing new antifungal agents (Sidhu, Sharma, & Rai, 2010).
Peroxynitrite Reductase Activity
Research on 2-(2-Oxo-2-p-tolylethyl)malononitrile and related compounds has also delved into their interaction with reactive nitrogen species like peroxynitrite. Peroxynitrite, formed from nitric oxide and superoxide, poses oxidative stress to cells. Certain derivatives of malononitrile, like those found in bacterial peroxiredoxins, have shown the ability to detoxify peroxynitrite efficiently, highlighting a potential avenue for mitigating oxidative damage in biological systems (Bryk, Griffin, & Nathan, 2000).
Alzheimer's Disease Research
In Alzheimer's disease research, derivatives of 2-(2-Oxo-2-p-tolylethyl)malononitrile have been utilized in imaging techniques to detect neurofibrillary tangles and beta-amyloid plaques in living patients. Compounds like [18F]FDDNP, derived from 2-(2-Oxo-2-p-tolylethyl)malononitrile, have been used in positron emission tomography to visualize the accumulation of these pathological markers in the brain, aiding in the diagnosis and monitoring of Alzheimer's disease progression (Shoghi-Jadid et al., 2002).
Green Chemistry and Catalysis
In the realm of green chemistry, 2-(2-Oxo-2-p-tolylethyl)malononitrile derivatives have been employed as substrates in the synthesis of biologically active compounds. For instance, sulfuric acid-modified poly(ethylene glycol) has been used as a catalyst for the synthesis of spiro oxindole derivatives in water, showcasing an environmentally friendly approach to synthesizing complex molecules with potential bioactivity (Nasseri & Zakerinasab, 2015).
Corrosion Inhibition
The utility of 2-(2-Oxo-2-p-tolylethyl)malononitrile derivatives extends to materials science, where they have been studied for their corrosion inhibition properties. Pyrazolone derivatives containing the malononitrile moiety have demonstrated effectiveness in protecting N80 steel in acidic environments, highlighting their potential as corrosion inhibitors in industrial applications (Ansari, Quraishi, Singh, Ramkumar, & Obote, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-(4-methylphenyl)-2-oxoethyl]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9-2-4-11(5-3-9)12(15)6-10(7-13)8-14/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFZHBDTYRQXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501234455 | |
| Record name | 2-[2-(4-Methylphenyl)-2-oxoethyl]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-2-p-tolylethyl)malononitrile | |
CAS RN |
26454-80-8 | |
| Record name | 2-[2-(4-Methylphenyl)-2-oxoethyl]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26454-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(4-Methylphenyl)-2-oxoethyl]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1H-Naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B1642651.png)






